4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRJSQXBBOCEKK-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are typical for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Structural Differences
Fluorination: Geminal difluoro substitution at C2. Substituents: A bulky biphenyl group at C4 alongside the Boc-protected amine. The geminal difluoro group may sterically hinder rotation, affecting conformational flexibility .
4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid (Non-fluorinated analog) Backbone: Identical conjugated double bond but lacks fluorine. Implications: Absence of fluorine reduces electron-withdrawing effects, likely increasing the carboxylic acid’s pKa compared to the fluorinated analog.
Spectroscopic and Physicochemical Properties
Table 1. Comparative Properties
Key Observations:
- Acidity: The conjugated double bond in 4-((tert-Boc)amino)-2-fluorobut-2-enoic acid stabilizes the deprotonated carboxylic acid, likely lowering its pKa compared to Compound 33’s saturated backbone.
- Solubility : Compound 33’s biphenyl group reduces aqueous solubility but enhances lipid bilayer penetration.
- Spectroscopy: The geminal difluoro group in Compound 33 produces distinct 19F NMR signals, whereas the mono-fluoro substituent in the target compound would exhibit a singlet or doublet depending on coupling .
Biological Activity
4-((tert-Butoxycarbonyl)amino)-2-fluorobut-2-enoic acid (Boc-FBA) is a fluorinated derivative of butenoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research. This article delves into the biological activity of Boc-FBA, exploring its potential applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of Boc-FBA is C₉H₁₅FNO₄, characterized by a double bond between the second and third carbon atoms in the butenoic acid chain and the presence of a fluorine atom. The Boc group serves to protect the amino functionality during chemical reactions, allowing for selective modifications.
Biological Activity Overview
Research indicates that Boc-FBA exhibits potential biological activity against various targets, including enzymes and receptors involved in metabolic pathways. The introduction of the fluorine atom is hypothesized to enhance the compound's bioavailability and potency.
The mechanism of action involves the compound's role as a protected amino acid derivative. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme interactions. The fluorine atom may influence binding affinities and stability in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid | Contains an amino group and a tert-butoxycarbonyl group | Methyl substitution increases steric hindrance |
| 4-{[(Boc)amino]-3-fluoroacrylic acid} | Similar backbone but different fluorinated position | Different reactivity due to acrylic structure |
| 4-{[(Boc)amino]-3-chlorobutenoic acid} | Chlorine instead of fluorine | Chlorine may alter biological activity compared to fluorine |
The structural uniqueness of Boc-FBA lies in its combination of functional groups and the positioning of the fluorine atom, which may enhance its reactivity and biological profile compared to similar compounds .
Case Studies
- Enzyme Interaction Studies : Investigations have shown that Boc-FBA can inhibit specific enzymes involved in metabolic pathways. For instance, studies on enzyme-substrate interactions suggest that Boc-FBA can act as a competitive inhibitor due to its structural similarity to natural substrates.
- Cellular Assays : In vitro studies demonstrated that Boc-FBA exhibits cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. The mechanism appears to involve disruption of cellular metabolism through enzyme inhibition.
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate that Boc-FBA has favorable absorption characteristics, attributed to the fluorine substitution enhancing lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
